molecular formula C10H12ClNO2 B1334234 (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride CAS No. 270596-36-6

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

Cat. No.: B1334234
CAS No.: 270596-36-6
M. Wt: 213.66 g/mol
InChI Key: URIOIHMVAXZFMB-QMMMGPOBSA-N
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Description

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is a chiral compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor.

    Reaction Conditions: The precursor undergoes a series of reactions, including amination and chlorination, under controlled conditions to ensure the desired stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and ensure consistent product quality.

    Automated Purification Systems: For efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Receptors: Interacting with specific receptors in the body to exert its effects.

    Modulating Enzymes: Affecting the activity of enzymes involved in metabolic pathways.

    Influencing Signal Transduction: Altering signal transduction pathways to produce desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    4-(2-Chlorophenyl)butanoic acid: A structurally related compound without the amino group.

    3-Amino-4-phenylbutanoic acid: A similar compound without the chlorine atom.

Uniqueness

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and chlorine functional groups, which contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

270596-36-6

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(3S)-3-amino-4-(2-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1

InChI Key

URIOIHMVAXZFMB-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Cl

SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl

Origin of Product

United States

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